molecular formula C10H18O2 B1670226 delta-Decalactone CAS No. 705-86-2

delta-Decalactone

Cat. No. B1670226
CAS RN: 705-86-2
M. Wt: 170.25 g/mol
InChI Key: GHBSPIPJMLAMEP-UHFFFAOYSA-N
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Description

Delta-Decalactone (DDL) is a chemical compound classified as a lactone. It naturally occurs in fruit and milk products in traces . It can be obtained from both chemical and biological sources . DDL has applications in food, polymer, and agricultural industries to formulate important products . The S-enantiomer has a nutty odor with a fruity undertone . The R-enantiomer is the main component of the warning stench of the North American porcupine .


Synthesis Analysis

Delta-Decalactone can be synthesized from 2-pentylidene cyclopentanone starting from cyclopentanone and n-valeraldehyde through aldol condensation, followed by dehydration . The yield reached 85.0%. 2-Pentenyl cyclopentanone was prepared in a yield of 95.0% from 2-pentylidene cyclopentanone with a hydrogenation methodology . Through Baeyer-villiger oxidation, delta-Decalactone was synthesized in a yield of 63.4% from 2-pentenyi cyclopentanone with hydrogen peroxide .


Molecular Structure Analysis

The molecular formula of delta-Decalactone is C10H18O2 . It is a six-membered, 10-carbon cyclic monoester . It generally exists in two isomeric forms, R - and S . The molecular weight is 170.25 g/mol .


Physical And Chemical Properties Analysis

Delta-Decalactone has a refractive index of 1.45600 to 1.45900 at 20.00 °C . Its boiling point is 117-120 °C at 0.02 mmHg . The melting point is -27.00 °C . The density is 0.954 g/mL at 25 °C .

Scientific Research Applications

  • Sustainable Polymers in Organic Chemistry Laboratory Delta-Decalactone plays a significant role in the development of sustainable polymers. A study demonstrated its use in polymerizing under acidic conditions with a diol initiator, leading to the formation of a transparent, flexible film. This process is instrumental in teaching polymer chemistry concepts and green synthesis methods (Schneiderman et al., 2014).

  • Flavor Compound in Dairy Products It is identified as a key flavor compound in dairy products, particularly in butter oil. Its presence is linked to a coconut-like off-flavor that can develop during storage or heating of butter oil. This discovery has implications for the dairy industry in terms of flavor quality and storage practices (Keeney & Patton, 1956).

  • Bio-based Polyurethane Elastomers The use of bio-based poly(δ-decalactone) in thermoplastic polyurethanes (TPU) is a significant advancement. It's utilized as a soft segment in TPUs, contributing to the development of sustainable, high-performance materials with good elastomeric properties (Tang, Macosko, & Hillmyer, 2014).

  • Biodegradable Block Copolymers for Biomedical Applications Delta-Decalactone is also central to the synthesis of biodegradable block copolymers with potential biomedical applications. These polymers, synthesized under environmentally benign conditions, show promise in drug delivery due to their ability to encapsulate and sustainably release drugs (Bansal et al., 2015).

  • Food Flavor and Quality Assurance It is used for the authenticity assessment of food flavors, particularly in the flavoring of prunus fruits. This application is crucial for quality assurance and verification of natural versus synthetic food flavorings (Tamura et al., 2005).

Safety And Hazards

Prolonged inhalation of high concentrations may damage the respiratory system . Gastrointestinal symptoms, including upset stomach, may occur . Fumes from the stomach contents may be inhaled, resulting in the same symptoms as inhalation . Prolonged contact may cause dryness of the skin . It may cause temporary eye irritation .

Future Directions

Delta-Decalactone can add subtle depth and authenticity to fruits like peaches and nectarines . It is seen as a key part of the backbone of most dairy flavors .

properties

IUPAC Name

6-pentyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBSPIPJMLAMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044496
Record name 6-Pentyltetrahydro-2H-pyran-2-one
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, colourless liquid with a coconut-fruity odour, butter-like on dilution
Record name 2H-Pyran-2-one, tetrahydro-6-pentyl-
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Record name delta-Decalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

117.00 to 120.00 °C. @ 0.02 mm Hg
Record name delta-Decalactone
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Solubility

very slightly, very soluble in alcohol and propylene glycol; insoluble in water
Record name delta-Decalactone
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Record name delta-Decalactone
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.964-0.971
Record name delta-Decalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/45/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

delta-Decalactone

CAS RN

705-86-2
Record name δ-Decalactone
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Record name delta-decalactone
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Record name 2H-Pyran-2-one, tetrahydro-6-pentyl-
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Record name 6-Pentyltetrahydro-2H-pyran-2-one
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Record name Decan-5-olide
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Record name .DELTA.-DECALACTONE
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Record name delta-Decalactone
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URL http://www.hmdb.ca/metabolites/HMDB0037116
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-27.00 °C. @ 760.00 mm Hg
Record name delta-Decalactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037116
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A 15 1 bioreactor containing 10 1 of medium was seeded with 2×800 ml of an inoculum of Clostridium tyrobutyricum I-776. Strict anaerobic and sterile conditions were maintained. The pH was kept at 6.5, the temperature at 35° C., the stirring speed at 300/min; the initial concentration of glucose was 90 g/l. When the glucose was exhausted (48 h), the cells were gathered for centrifugation over 30 min at 4° C., for example at 10000 ×g. The humid mass of the cells was gathered and put into a 2 1 reactor under strictly sterile and anaerobic conditions. The volume was adjusted to a total of 1 1 with a buffer solution of pH 7. The medium contained about 90 g/l of dry matter. NH4OH was added to maintain a pH of 7, and a glucose solution of 500 g/l was also added, to adjust the glucose concentration to about 20 g/l. 2-Decen-5-olide was added semicontinuously. After 40 h, δ-decalactone was obtained in a concentration of 7 g/l, which corresponds to a conversion of 72%.
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Synthesis routes and methods II

Procedure details

A fermentation was carried out, using the procedure and materials described in Example 1, except that 10 g capsul (food grade dextrine; National Starch), 0.15 g linoleic acid, 0.15 g oleic acid and 4 g lecithin were added per liter of fermentation broth. 1.5 g/kg Delta-decalactone was obtained from the broth.
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lecithin
Quantity
4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
449
Citations
W Albrecht, M Schwarz, J Heidlas… - The Journal of Organic …, 1992 - ACS Publications
The mechanism of the biotransformations of (S)-and (fi, S)-13-hydroxy-(Z^ J)-9, ll-octadecadienoic acid, 1, into optically pure (fi)-6-decalactone, 12, catalyzed by the yeast …
Number of citations: 36 pubs.acs.org
AM Api, D Belsito, D Botelho… - Food and …, 2021 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. δ-Decalactone was evaluated for genotoxicity, repeated dose toxicity, reproductive …
SST Hua, H Shu, N Han - III International Symposium on Pistachios and …, 2001 - actahort.org
… The effects of gamma-decalactone and delta-decalactone on fungal growth and aflatoxin biosynthesis … on the concentrations of delta-decalactone and gamma-decalactone in the media. …
Number of citations: 4 www.actahort.org
P Leksrisompong - 2009 - repository.lib.ncsu.edu
… properties: diacetyl, delta-decalactone, and furaneol, in water, … compound in the study, delta-decalactone. Fat did not affect … impact the BET values of delta-decalactone, but did affect the …
Number of citations: 1 repository.lib.ncsu.edu
TH Parliment, WW Nawar, IS Fagerson - Journal of Dairy Science, 1966 - Elsevier
… By use of silica-gel chromatography, thin-layer chromatography, and gel filtration a fraction of milk fat was obtained which contained 2,100 ppm bound delta-decalactone and 8,000 ppm …
Number of citations: 23 www.sciencedirect.com
M Ferdosian, S Sardari - Tropical journal of pharmaceutical research, 2013 - ajol.info
… and delta-decalactone individually and in … delta-decalactone potently disturbed simulated memberane structure. Furthermore, cytotoxicity data for mandelonitrile and delta-decalactone …
Number of citations: 4 www.ajol.info
RA Hotchko - 2014 - ir.library.oregonstate.edu
This work set out to examine the potential contribution of five aliphatic lactones, γ-nonalactone, γ-decalactone, γ-dodecalactone, δ-decalactone and δ-dodecalactone to stone fruit …
Number of citations: 4 ir.library.oregonstate.edu
V Nieboer, N Fanjul-Mosteirín, P Olsén… - European Polymer …, 2023 - Elsevier
Selective, active, stable, and general catalysts for the controlled ring-opening polymerization of (macro)lactones are central in our pursuit of a more benign material economy. Within, we …
Number of citations: 0 www.sciencedirect.com
A Watanabe, M Imanari, M Higuchi… - Journal of food …, 2010 - Wiley Online Library
… The effect of alpha-Toc on delta-decalactone, delta-undecalactone, and delta-tetoradecalactone was weaker, and that on delta-hexadecalactone was ambiguous. These observations …
Number of citations: 7 ift.onlinelibrary.wiley.com
MH Weeks, BJ DeSena… - 1977 - apps.dtic.mil
A preliminary hazard evaluation of AI3-36028 was performed by means of laboratory animals studies using Sprague-Dawley rats, New Zealand White rabbits, and Hartley guinea pigs. …
Number of citations: 2 apps.dtic.mil

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